N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide
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Overview
Description
. This compound is known for its unique structure, which includes an oxadiazole ring and a benzamide moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological studies, particularly in its antimicrobial and anti-proliferative activities.
Medicine: It has been investigated for its potential as an anticancer agent, with studies showing its effectiveness against various cancer cell lines.
Industry: The compound’s unique properties make it suitable for use in the development of sensors and other industrial applications.
Mechanism of Action
The mechanism by which N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide exerts its effects is not fully understood. it is believed to involve the modulation of specific molecular targets and pathways. For instance, in cancer therapy, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethylsulfanyl)benzamide is unique due to its specific structural features, such as the oxadiazole ring and the ethylsulfanyl group. Similar compounds include:
N-(2,4-Dimethylphenyl)formamide: This compound shares the dimethylphenyl group but lacks the oxadiazole ring and ethylsulfanyl group.
Form-2,4-xylidide: Another related compound that contains the dimethylphenyl group but differs in its overall structure and functional groups.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-25-15-7-5-6-14(11-15)17(23)20-19-22-21-18(24-19)16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMBQBDTFUENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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